Methyl 5-cyanonorpinane-1-carboxylate
Description
Methyl 5-cyanonorpinane-1-carboxylate is a bicyclic methyl ester featuring a cyano (-CN) substituent at the 5-position of the norpinane backbone. The norpinane core (a norbornane derivative with a fused cyclopropane ring) provides rigidity, while the cyano and ester groups confer polarity and reactivity. This compound is likely synthesized via esterification and cyanation reactions, analogous to methods used for related esters (e.g., methyl cyclopropanecarboxylate derivatives) . Potential applications include pharmaceutical intermediates or specialty polymers, though specific data are unavailable in the provided evidence.
Properties
IUPAC Name |
methyl 5-cyanobicyclo[3.1.1]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-8(12)10-4-2-3-9(5-10,6-10)7-11/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQLJPHKCROSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Methyl 5-cyanonorpinane-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecular structures. Biology: It serves as a precursor for bioactive molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which methyl 5-cyanonorpinane-1-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context of its use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a) Sandaracopimaric Acid Methyl Esters ()
- Structure : Diterpene-derived methyl esters with a tricyclic framework.
- Key Differences: The absence of a cyano group and the presence of hydroxyl or carboxylic acid moieties in sandaracopimaric acid derivatives result in lower polarity compared to Methyl 5-cyanonorpinane-1-carboxylate.
- Applications : Found in plant resins, suggesting roles in natural product chemistry vs. synthetic intermediates for the target compound .
b) Methyl 3-Aminocyclopentanecarboxylate (–8)
- Structure: Monocyclic ester with an amino (-NH₂) substituent.
c) Methyl Salicylate ()
- Structure : Simple aromatic ester with a hydroxyl group.
- Key Differences: The aromatic ring in methyl salicylate confers UV absorption properties, while the bicyclic norpinane framework in the target compound offers steric hindrance, influencing reactivity in synthesis.
- Volatility: Methyl salicylate is highly volatile (BP ~222°C), whereas the norpinane backbone likely increases the boiling point of this compound .
Physical and Chemical Properties (Inferred from )
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